3,4-Dihydroxybisabola-1,10-diene
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Overview
Description
3,4-Dihydroxybisabola-1,10-diene is a natural product found in the bark of Cupania cinerea . It is a sesquiterpenoid, a class of terpenes that consist of three isoprene units and often exhibit significant biological activity . The compound has the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroxybisabola-1,10-diene typically involves the extraction from natural sources such as the bark of Cupania cinerea . The crude dichloromethane extract of dried and powdered bark is often used to isolate the compound . Detailed synthetic routes and reaction conditions are not extensively documented in the literature, suggesting that natural extraction remains the primary method of obtaining this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary extraction from natural sources. The focus remains on optimizing extraction techniques to yield higher purity and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydroxybisabola-1,10-diene can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,4-Dihydroxybisabola-1,10-diene has several scientific research applications, including:
Chemistry: Used as a model compound to study sesquiterpenoid synthesis and reactions.
Biology: Investigated for its role as a metabolite in various biological pathways.
Medicine: Potential therapeutic applications due to its biological activity, although specific medical uses are not extensively documented.
Industry: Utilized in the development of natural product-based pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 3,4-Dihydroxybisabola-1,10-diene involves its interaction with various molecular targets and pathways As a sesquiterpenoid, it may modulate enzyme activity, interact with cellular receptors, and influence metabolic pathways
Comparison with Similar Compounds
Bisabolol: Another sesquiterpenoid with similar structural features but different biological activities.
Farnesol: A sesquiterpenoid alcohol with distinct applications in perfumery and as a pheromone.
Nerolidol: A sesquiterpenoid alcohol used in flavoring and fragrance industries.
Uniqueness: 3,4-Dihydroxybisabola-1,10-diene is unique due to its specific hydroxylation pattern and its natural occurrence in Cupania cinerea
Properties
Molecular Formula |
C15H26O2 |
---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(1S,2S,5R)-2-methyl-5-[(2S)-6-methylhept-5-en-2-yl]cyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C15H26O2/c1-11(2)6-5-7-12(3)13-8-9-15(4,17)14(16)10-13/h6,8-9,12-14,16-17H,5,7,10H2,1-4H3/t12-,13+,14-,15-/m0/s1 |
InChI Key |
YRFJMOGROZTYPC-XGUBFFRZSA-N |
SMILES |
CC(CCC=C(C)C)C1CC(C(C=C1)(C)O)O |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)[C@H]1C[C@@H]([C@@](C=C1)(C)O)O |
Canonical SMILES |
CC(CCC=C(C)C)C1CC(C(C=C1)(C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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